molecular formula C15H9Cl2FN4OS B6094250 1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea

1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea

Cat. No.: B6094250
M. Wt: 383.2 g/mol
InChI Key: FOFZEAOCVCTATI-UHFFFAOYSA-N
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Description

1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agricultural science. The presence of both dichlorophenyl and fluorophenyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea typically involves multiple steps. One common synthetic route starts with the esterification of 2,4-dichlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with thiocarbonyl compounds to form the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 2-fluorophenyl isocyanate to yield the target compound .

Chemical Reactions Analysis

1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN4OS/c16-8-5-6-9(10(17)7-8)13-21-22-15(24-13)20-14(23)19-12-4-2-1-3-11(12)18/h1-7H,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFZEAOCVCTATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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